N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
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Overview
Description
“N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide” typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl groups.
Reduction: Reduction reactions could target the oxalamide functional group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its interaction with biological targets.
Industry: Use in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action for “N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- N1-(4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
Uniqueness
The unique structural features of “N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide” include the specific substitution pattern on the aromatic rings and the presence of the piperazine moiety, which may confer distinct biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2/c1-16-4-7-18(8-5-16)21(28-12-10-27(3)11-13-28)15-25-22(29)23(30)26-19-9-6-17(2)20(24)14-19/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIJPUPMIZWDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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